Carbonic acid monobenzyl ester
Description
Carbonic acid monobenzyl ester (CAMBE) is an organic ester derived from carbonic acid (H₂CO₃) and benzyl alcohol. It is structurally characterized by a benzyl group (C₆H₅CH₂−) attached to one of the hydroxyl groups of carbonic acid, forming a monoester. CAMBE is hypothesized to share similar reactivity and applications with other carbonic acid esters, including use as intermediates in pharmaceuticals, prodrugs, and materials science.
Properties
CAS No. |
39608-52-1 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
benzyl hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |
InChI Key |
NJAPCAIWQRPQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction for esters, proceeding via acid- or base-catalyzed pathways . For carbonic acid monobenzyl ester, this process yields carbonic acid derivatives and benzyl alcohol.
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., H₂SO₄ or HCl):
-
Protonation of the carbonyl oxygen increases electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Deprotonation and elimination regenerate the carbonyl group, releasing benzyl alcohol and carbonic acid (H₂CO₃), which further decomposes to CO₂ and water .
Conditions : 20–80°C, aqueous acidic medium .
Base-Catalyzed Hydrolysis (Saponification)
In alkaline environments (e.g., NaOH or KOH):
-
Nucleophilic attack by hydroxide forms a carboxylate intermediate.
-
Deprotonation yields a stable carboxylate salt (e.g., sodium carbonate) and benzyl alcohol .
Conditions : Room temperature to 80°C, rapid stirring .
Transesterification
This reaction replaces the benzyl group with another alcohol moiety. Acid or base catalysts facilitate the equilibrium-driven process .
Mechanism :
-
Protonation of the carbonyl (acid) or alkoxide formation (base).
-
Nucleophilic substitution by the new alcohol.
-
Rearomatization releases benzyl alcohol.
Example :
Conditions : Alcohol as solvent, 50–100°C .
Aminolysis
Reaction with amines converts the ester into amides or carbamates, depending on conditions .
Mechanism :
-
Nucleophilic attack by the amine on the carbonyl carbon.
-
Elimination of benzyl alcohol forms the amide.
Example :
Conditions : Excess amine, 25–60°C .
Stability and Decomposition
Despite ester lability, this compound exhibits unexpected stability in acidic solutions and gas phases, resisting hydrolysis under mild conditions. This contrasts with simpler alkyl carbonates (e.g., methyl/ethyl esters), which decompose readily .
Key Findings :
-
Gas-phase stability : Sublimes without decomposition at low pressures .
-
Conformational isomerism : Exists in a 5:1 ratio of conformers in argon matrices .
Research Insights
-
Synthetic Utility : The compound’s stability in acidic media enables its use as a protecting group or intermediate in multistep syntheses .
-
Mechanistic Flexibility : Nucleophilic acyl substitution dominates its reactivity, with solvent polarity and temperature modulating reaction rates .
-
Isolation Challenges : Pure this compound requires careful pH control during workup to avoid premature hydrolysis .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Carboxylic Acid Esters
| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Acid Precursor |
|---|---|---|---|---|
| Carbonic acid monobenzyl ester | C₈H₈O₃ | 152.15 g/mol | Benzyl ester | Carbonic acid |
| Carbonic acid monomethyl ester | C₂H₄O₃ | 76.05 g/mol | Methyl ester | Carbonic acid |
| Succinic acid monobenzyl ester | C₁₁H₁₂O₄ | 208.21 g/mol | Benzyl ester | Succinic acid |
| Adipic acid monobenzyl ester | C₁₃H₁₆O₄ | 236.27 g/mol | Benzyl ester | Adipic acid |
- Carbonic Acid Esters (CAMBE, CAMME, CAME): These esters differ in alkyl/aryl substituents. The benzyl group in CAMBE introduces aromaticity, enhancing lipophilicity and stability compared to methyl or ethyl esters .
- Succinic/Adipic Acid Monobenzyl Esters: These are dicarboxylic acid monoesters. Succinic acid monobenzyl ester () has a shorter carbon chain than adipic acid monobenzyl ester (), affecting solubility and reactivity.
Physical and Chemical Properties
Table 4: Physical Properties
Research Findings and Implications
- Prodrug Design: The benzyl ester group is pivotal in masking polar groups (e.g., phosphonates in tenofovir), enabling passive diffusion and enzymatic activation in target tissues .
- Material Science: Monobenzyl esters of dicarboxylic acids serve as precursors for zwitterionic lipids, enhancing biocompatibility in drug delivery systems .
- Spectroscopic Insights: Carbonic acid esters (CAMME, CAME) exhibit conformational isomerism in the gas phase, providing models for understanding CAMBE behavior .
Q & A
Q. Advanced
- HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) : Reduces racemization during condensation by activating carboxyl groups without nucleophilic interference, critical for chiral integrity in peptide amphiphiles .
- EDC/DPTS : Enhances coupling efficiency in hydrazide formation, particularly for sterically hindered substrates .
Methodological insight : Monitor reaction progress via TLC or HPLC to adjust coupling times and prevent over-activation.
Which analytical techniques are critical for confirming structural integrity and purity?
Q. Basic
- Spectroscopy : IR spectroscopy validates ester carbonyl stretches (e.g., 1720–1740 cm⁻¹) and matrix isolation IR for polymorph identification .
- Chromatography : HPLC or GC-MS identifies residual solvents/byproducts .
- NMR : ¹H/¹³C NMR confirms benzyl group integration (δ ~5.1 ppm for CH₂Ph) .
What strategies resolve contradictions in structural data (e.g., polymorphism)?
Q. Advanced
- Matrix isolation IR : Trapping carbonic acid derivatives in noble gas matrices at cryogenic temperatures allows unambiguous identification of α/β forms .
- Theoretical calculations : Compare experimental IR spectra with DFT-derived vibrational modes to resolve ambiguities .
How does benzyl ester stability under varying conditions impact experimental design?
Q. Advanced
- Acid/Base Sensitivity : Benzyl esters hydrolyze under strong acids (e.g., TFA) but remain stable in mild buffers (pH 4–8) .
- Thermal Stability : Decomposition above 60°C necessitates low-temperature storage (0–8°C) .
Design tip : Use tert-butyl esters for acid-labile intermediates and benzyl esters for base-sensitive steps .
What pharmacokinetic advantages does the benzyl ester group offer in prodrug design?
Q. Advanced
- Enhanced Lipophilicity : Improves cell membrane permeability, as seen in tenofovir prodrugs with 3–5× higher intrahepatic concentrations .
- Controlled Release : Enzymatic or hydrolytic cleavage in vivo ensures targeted activation .
What are best practices for documenting experimental reproducibility?
Q. Basic
- Detailed Protocols : Include reagent purity, solvent ratios, and reaction times (e.g., "EDC/DPTS in DCM, 24 h, RT") .
- Supporting Information : Provide chromatograms, spectral data, and crystallographic details for critical intermediates .
How does hydrogenolysis efficiency with Pd/C affect benzyl ester deprotection?
Q. Advanced
- Catalyst Loading : 10% Pd/C under H₂ (1 atm) in THF/EtOH (1:1) achieves >90% yield without over-reduction .
- Substrate Sensitivity : Aromatic or heterocyclic groups may require modified conditions (e.g., lower H₂ pressure) .
What role does the benzyl ester play in enhancing therapeutic bioavailability?
Q. Advanced
- PSMA Ligands : Fluorinated benzyl esters improve ¹⁸F radiolabeling efficiency for prostate cancer imaging .
- Hedgehog Inhibitors : Benzyl-protected carboxylic acids enhance blood-brain barrier penetration .
How to address byproduct characterization during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
